molecular formula C10H15N3 B14050191 N-(piperidin-3-yl)pyridin-2-amine

N-(piperidin-3-yl)pyridin-2-amine

Cat. No.: B14050191
M. Wt: 177.25 g/mol
InChI Key: GNZUTBCKPILFOD-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)pyridin-2-amine is a bicyclic amine compound featuring a pyridine ring linked via an amine group to the 3-position of a piperidine ring. Its molecular weight is approximately 193.25 g/mol, with moderate solubility in polar organic solvents. The compound’s stereochemistry (e.g., the 3S enantiomer in its dihydrochloride form) may influence its pharmacological profile .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-piperidin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H15N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13)

InChI Key

GNZUTBCKPILFOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The process begins with the formation of a pyridinium salt intermediate, generated by quaternizing pyridin-2-amine with a methylating agent. Subsequent treatment with a chiral primary amine (e.g., (R)-1-phenylethylamine) in the presence of a rhodium catalyst (RhCl(PPh₃)₃) and hydrogen gas facilitates reductive ring expansion. Water acts as a proton source, enabling transamination to install the piperidin-3-yl group with >90% enantiomeric excess.

Table 1: Optimized Conditions for Rh-Catalyzed Synthesis

Parameter Value/Component
Catalyst RhCl(PPh₃)₃ (5 mol%)
Chiral Auxiliary (R)-1-Phenylethylamine
Solvent Tetrahydrofuran (THF)
Temperature 60°C
Hydrogen Pressure 50 psi
Reaction Time 24 hours
Yield 68–72%

This method excels in stereocontrol but requires rigorous exclusion of moisture during the initial pyridinium salt formation. Functional group tolerance includes halogen substituents on the pyridine ring, though electron-withdrawing groups may retard transamination kinetics.

Reductive Amination Strategies

Reductive amination offers a two-step route to this compound, circumventing the need for preformed piperidine derivatives. This approach leverages the condensation of pyridin-2-amine with a ketone precursor, followed by catalytic hydrogenation.

Ketone Synthesis and Cyclization

Piperidin-3-one serves as the cyclic ketone precursor, synthesized via oxidation of piperidin-3-ol using Jones reagent (CrO₃/H₂SO₄). Condensation with pyridin-2-amine in methanol under acidic conditions (pH 4–5) yields an imine intermediate, which undergoes hydrogenation over palladium on carbon (Pd/C) to furnish the target compound.

Table 2: Reductive Amination Optimization

Variable Optimal Condition Effect on Yield
Solvent Methanol Maximizes imine formation
Acid Catalyst Acetic acid (0.1 M) Accelerates condensation
Hydrogenation Catalyst 10% Pd/C (0.5 equiv) Complete reduction in 6h
Temperature 25°C (condensation), 50°C (H₂) Balances rate and selectivity

Yields typically range from 55–60%, with main byproducts arising from over-reduction of the pyridine ring. Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the product.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridine derivatives undergo SNAr reactions with piperidin-3-amine, providing a direct route to the target compound. This method requires activation of the pyridine ring through nitro or cyano substituents.

Substrate Activation and Reaction Dynamics

2-Chloro-5-nitropyridine reacts with piperidin-3-amine in dimethylacetamide (DMAc) at 120°C, facilitated by potassium carbonate as a base. Subsequent reduction of the nitro group with hydrogen gas and Raney nickel yields this compound.

Table 3: SNAr Reaction Parameters

Stage Conditions Outcome
Chloride Displacement DMAc, K₂CO₃, 120°C, 8h 78% conversion to nitro intermediate
Nitro Reduction H₂ (1 atm), Ra-Ni, EtOH, 25°C Quantitative reduction

This route achieves an overall yield of 62% but generates stoichiometric amounts of salt waste during the substitution step. Microwave-assisted conditions (150°C, 30 min) can accelerate the displacement, though with slight yield reduction (58%).

Comparative Analysis of Methodologies

Table 4: Synthesis Route Evaluation

Method Yield (%) Enantioselectivity Scalability Green Metrics (E-factor)
Rh-Catalyzed Cross-Coupling 70 >90% ee Moderate 18.2
Reductive Amination 58 Racemic High 9.8
SNAr 62 Racemic Moderate 23.5

The rhodium-mediated approach excels in stereochemical control but suffers from catalyst cost and moderate atom economy. Reductive amination offers scalability but lacks enantioselectivity without chiral auxiliaries. SNAr provides direct access but requires hazardous solvents and high temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-3-yl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including neurodegenerative diseases and psychiatric disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(piperidin-3-yl)pyridin-2-amine, highlighting differences in substituents, solubility, and biological activity:

Compound Name Molecular Weight (g/mol) Key Substituents/Modifications Solubility Biological Activity/Applications Reference
This compound 193.25 Piperidin-3-yl, NH group Moderate in organic solvents Potential CNS modulation
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride 255.77 (HCl salt) Dimethylamine, HCl salt High (due to salt) Enhanced stability for formulation
N-(1-(Piperidin-1-yl)propan-2-yl)pyridin-2-amine 219.33 Propan-2-yl linker, branched alkyl chain Low (lipophilic) Increased membrane permeability
N-(Pyridin-3-yl)pyridin-2-amine 159.20 Bipyridine system, no piperidine Moderate Fluorescence studies, aromatic interactions
N-Methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethylpyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine 431.48 Trifluoromethyl, sulfonyl group Low (bulky substituents) Kinase inhibition, high target specificity

Key Structural and Functional Insights:

Substituent Effects on Solubility :

  • The hydrochloride salt of N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine exhibits high solubility, making it advantageous for drug formulation .
  • Bulky substituents (e.g., trifluoromethyl and sulfonyl groups in ) reduce solubility but enhance target binding through hydrophobic interactions.

Biological Activity: Antimicrobial Potential: Schiff bases of 2-aminopyridine (e.g., N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine) show inhibitory activity against S. aureus and E. coli, suggesting that the piperidine variant may also exhibit antimicrobial properties depending on substituents .

Synthetic Routes :

  • Alkali metal hydride-mediated nucleophilic amination (e.g., synthesis of N-(3-methoxypropyl)pyridin-2-amine ) could be adapted for synthesizing this compound.
  • Palladium-catalyzed cross-coupling (e.g., in ) may facilitate introducing complex substituents.

Safety Profiles :

  • Derivatives with nitro groups (e.g., N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine ) pose safety risks (e.g., explosivity), whereas the absence of such groups in this compound suggests a safer profile.

Research Findings and Data Tables

Table 1: Electronic Effects of Substituents

Substituent Electronic Effect Impact on Reactivity Example Compound
Piperidin-3-yl Electron-donating (via NH) Enhances nucleophilicity This compound
Trifluoromethyl Electron-withdrawing Reduces basicity, stabilizes charges Compound in
Nitro (NO₂) Strong electron-withdrawing Increases oxidative instability N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine

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